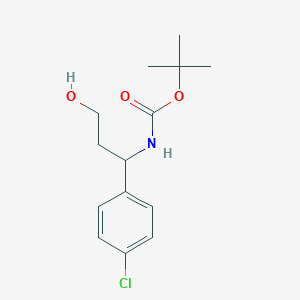
4-(Benzylamino)tetrahydrothiopyran
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)tetrahydrothiopyran typically involves the following steps:
Formation of Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 1,5-hexadiene with sulfur sources under acidic conditions to form the thiopyran ring.
Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. For example, the reaction of tetrahydrothiopyran with benzylamine in the presence of a suitable catalyst can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods typically focus on maximizing yield and purity while minimizing production costs and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to achieve these goals.
化学反応の分析
Types of Reactions
4-(Benzylamino)tetrahydrothiopyran can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various tetrahydrothiopyran derivatives.
Substitution: Compounds with different functional groups replacing the benzylamino group.
科学的研究の応用
4-(Benzylamino)tetrahydrothiopyran has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between sulfur-containing heterocycles and biological systems.
作用機序
The mechanism of action of 4-(Benzylamino)tetrahydrothiopyran involves its interaction with molecular targets in biological systems. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfur atom in the thiopyran ring can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
Tetrahydrothiopyran: The parent compound without the benzylamino group.
4-(Methylamino)tetrahydrothiopyran: A similar compound with a methylamino group instead of a benzylamino group.
4-(Phenylamino)tetrahydrothiopyran: A compound with a phenylamino group.
Uniqueness
4-(Benzylamino)tetrahydrothiopyran is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and can also influence its reactivity in chemical reactions.
特性
IUPAC Name |
N-benzylthian-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMISIKTYDCYWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)

![[1-(2-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3043553.png)




![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)






